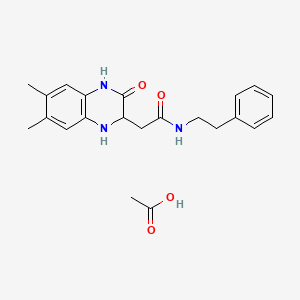![molecular formula C15H15N3O2 B4240383 N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B4240383.png)
N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide
説明
N-[2-(benzoylamino)ethyl]-2-pyridinecarboxamide, commonly known as BAPTA, is a chemical compound that is used in scientific research as a calcium chelator. BAPTA is a highly specific and potent chelator of calcium ions, which makes it a valuable tool for studying the role of calcium in various cellular processes.
作用機序
BAPTA works by binding to calcium ions and forming a stable complex that prevents the ions from participating in cellular processes. The binding of BAPTA to calcium ions is highly specific and does not interfere with other metal ions such as magnesium or zinc. BAPTA has a high binding affinity for calcium ions, which makes it a potent chelator.
Biochemical and Physiological Effects
BAPTA has been shown to have a variety of biochemical and physiological effects. In neurons, BAPTA can block calcium-dependent neurotransmitter release and inhibit synaptic plasticity. In muscle cells, BAPTA can prevent calcium-dependent contraction. BAPTA has also been shown to inhibit the activation of calcium-dependent enzymes such as calmodulin-dependent protein kinase II (CaMKII) and calcineurin.
実験室実験の利点と制限
One advantage of using BAPTA in lab experiments is its high specificity for calcium ions. This allows researchers to selectively remove calcium ions from cells without interfering with other metal ions. Another advantage is its high potency, which allows for effective chelation at low concentrations. However, one limitation of using BAPTA is its potential toxicity at high concentrations. BAPTA can also be difficult to work with due to its low solubility in water.
将来の方向性
There are many potential future directions for research involving BAPTA. One area of interest is the role of calcium in cancer cells. BAPTA has been shown to inhibit the growth and proliferation of cancer cells by blocking calcium-dependent signaling pathways. Another area of interest is the development of new calcium chelators with improved properties such as increased solubility and reduced toxicity. BAPTA and other calcium chelators have the potential to be used as therapeutic agents for a variety of diseases.
科学的研究の応用
BAPTA is widely used in scientific research as a calcium chelator. Calcium is an important signaling molecule in cells and is involved in many cellular processes such as muscle contraction, neurotransmitter release, and gene expression. BAPTA can be used to study the role of calcium in these processes by selectively removing calcium ions from cells and observing the resulting effects.
特性
IUPAC Name |
N-(2-benzamidoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(12-6-2-1-3-7-12)17-10-11-18-15(20)13-8-4-5-9-16-13/h1-9H,10-11H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSOHKTESYEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-iodo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4240301.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)




![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4240381.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4240397.png)

![4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4240406.png)